molecular formula C10H12N2S B1529250 1-(1-Benzothiophen-3-yl)ethane-1,2-diamine CAS No. 1250089-90-7

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine

Cat. No.: B1529250
CAS No.: 1250089-90-7
M. Wt: 192.28 g/mol
InChI Key: PGDBMRTYHJMUIT-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine is an organic compound with the molecular formula C10H12N2S It is characterized by the presence of a benzothiophene ring attached to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(1-Benzothiophen-3-yl)ethane-1,2-diamine typically involves the reaction of benzothiophene derivatives with ethane-1,2-diamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzothiophene ring are replaced by other groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    1-(1-Benzothiophen-2-yl)ethane-1,2-diamine: Similar structure but with the benzothiophene ring attached at a different position.

    1-(2-Benzothiophen-3-yl)ethane-1,2-diamine: Another isomer with a different substitution pattern on the benzothiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDBMRTYHJMUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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